molecular formula C16H14ClFO2 B12986870 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

Cat. No.: B12986870
M. Wt: 292.73 g/mol
InChI Key: NXIWMEYCLYLSOD-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C16H14ClFO2. This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-4-fluorobenzyl ether and two methyl groups on the aromatic ring. It is used primarily in research settings, particularly in the fields of chemistry and pharmacology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 3,4-dimethylbenzaldehyde.

    Etherification Reaction: The 2-chloro-4-fluorobenzyl alcohol is reacted with 3,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimizations for large-scale reactions, such as continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.

    Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-((2-methoxy-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde.

Scientific Research Applications

2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its interaction with molecular targets. For instance, if used as a drug candidate, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: Lacks the dimethyl groups on the aromatic ring.

    2-((2-Chloro-4-fluorobenzyl)oxy)-4-methylbenzaldehyde: Contains only one methyl group on the aromatic ring.

    2-((2-Chloro-4-fluorobenzyl)oxy)-3,5-dimethylbenzaldehyde: Has methyl groups at different positions on the aromatic ring.

Uniqueness

2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The combination of chloro, fluoro, and dimethyl groups provides a distinct chemical profile that can be advantageous in various research applications.

Properties

Molecular Formula

C16H14ClFO2

Molecular Weight

292.73 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C16H14ClFO2/c1-10-3-4-12(8-19)16(11(10)2)20-9-13-5-6-14(18)7-15(13)17/h3-8H,9H2,1-2H3

InChI Key

NXIWMEYCLYLSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

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